molecular formula C11H12BrNO3 B1280511 5-Bromo-2-butyramidobenzoic acid CAS No. 73721-76-3

5-Bromo-2-butyramidobenzoic acid

Cat. No.: B1280511
CAS No.: 73721-76-3
M. Wt: 286.12 g/mol
InChI Key: GXWCOUDKEAADOT-UHFFFAOYSA-N
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Description

5-Bromo-2-butyramidobenzoic acid is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a butyramido group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-2-butyramidobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom and amide group facilitate its binding to specific sites on enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with proteases, altering their function and affecting protein degradation pathways .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction, potentially altering cellular responses to external stimuli. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, potentially affecting cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, potentially leading to cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s presence can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments. The compound’s distribution can affect its activity and function, as its concentration in different cellular regions can influence its interactions with biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as its presence in specific cellular regions can influence its interactions with enzymes, proteins, and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butyramidobenzoic acid typically involves the bromination of 2-butyramidobenzoic acid. The process can be summarized as follows:

    Starting Material: 2-butyramidobenzoic acid.

    Bromination: The introduction of a bromine atom at the 5-position of the benzoic acid ring. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of bromine and catalysts to achieve high yield and purity.

    Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butyramidobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.

    Reduction Reactions: The butyramido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of 5-substituted-2-butyramidobenzoic acids.

    Reduction: Formation of 5-bromo-2-aminobenzoic acid.

    Oxidation: Formation of this compound derivatives with additional functional groups.

Scientific Research Applications

5-Bromo-2-butyramidobenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of the butyramido group.

    5-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of the butyramido group.

    5-Bromo-2-aminobenzoic acid: Similar structure but with an amino group instead of the butyramido group.

Uniqueness

5-Bromo-2-butyramidobenzoic acid is unique due to the presence of the butyramido group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-(butanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWCOUDKEAADOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505021
Record name 5-Bromo-2-butanamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73721-76-3
Record name 5-Bromo-2-butanamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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